

# 2-(1-Phenylethyl)phenol IUPAC name and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(1-Phenylethyl)phenol

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An In-depth Technical Guide to **2-(1-Phenylethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(1-phenylethyl)phenol**, an ortho-substituted alkylphenol of significant interest in various scientific and industrial domains. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the compound's current and potential applications, underpinned by its notable biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and pharmaceutical development, offering both theoretical insights and practical knowledge.

## Chemical Identity and Nomenclature

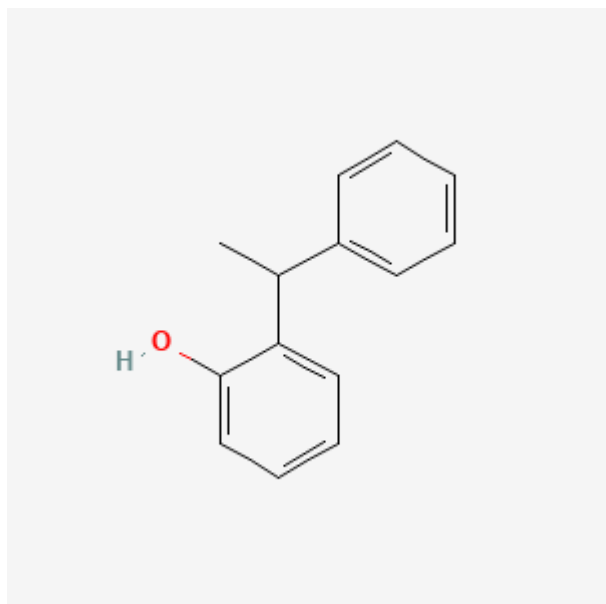
**2-(1-Phenylethyl)phenol** is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group.<sup>[1]</sup> This substitution pattern confers specific steric and electronic properties that distinguish it from its meta and para isomers, influencing its reactivity and utility.<sup>[1]</sup>

- IUPAC Name: **2-(1-phenylethyl)phenol**<sup>[2]</sup>

- Synonyms: o-(1-Phenylethyl)phenol, 2-(alpha-Methylbenzyl)phenol, o-(α-Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2][3]
- CAS Number: 4237-44-9[3][4][5]
- Molecular Formula: C<sub>14</sub>H<sub>14</sub>O[1][2][4]
- Canonical SMILES: CC(C1=CC=CC=C1)C2=CC=CC=C2O[1][2]
- InChI Key: WYZIVNCBUWDCOZ-UHFFFAOYSA-N[1][2]

## Chemical Structure

The molecular structure consists of a hydroxyl group (-OH) and a 1-phenylethyl group attached to adjacent carbon atoms of a benzene ring.



**Figure 1.** 2D Chemical Structure of **2-(1-Phenylethyl)phenol**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(1-phenylethyl)phenol** is presented in the table below. These properties are crucial for its handling, application, and process development.

Property	Value	Reference(s)
Molecular Weight	198.26 g/mol	[1][2]
Physical State	Liquid	[4][5]
Boiling Point	313.9 ± 11.0 °C at 760 mmHg	[6]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[6]
Purity	Typically available at ≥95%	[4][5]
Storage	Store sealed in a dry place at room temperature	[5]

## Synthesis and Manufacturing

The industrial synthesis of **2-(1-phenylethyl)phenol** is predominantly achieved through the acid-catalyzed alkylation of phenol with styrene. A common and effective method is the Friedel-Crafts alkylation.

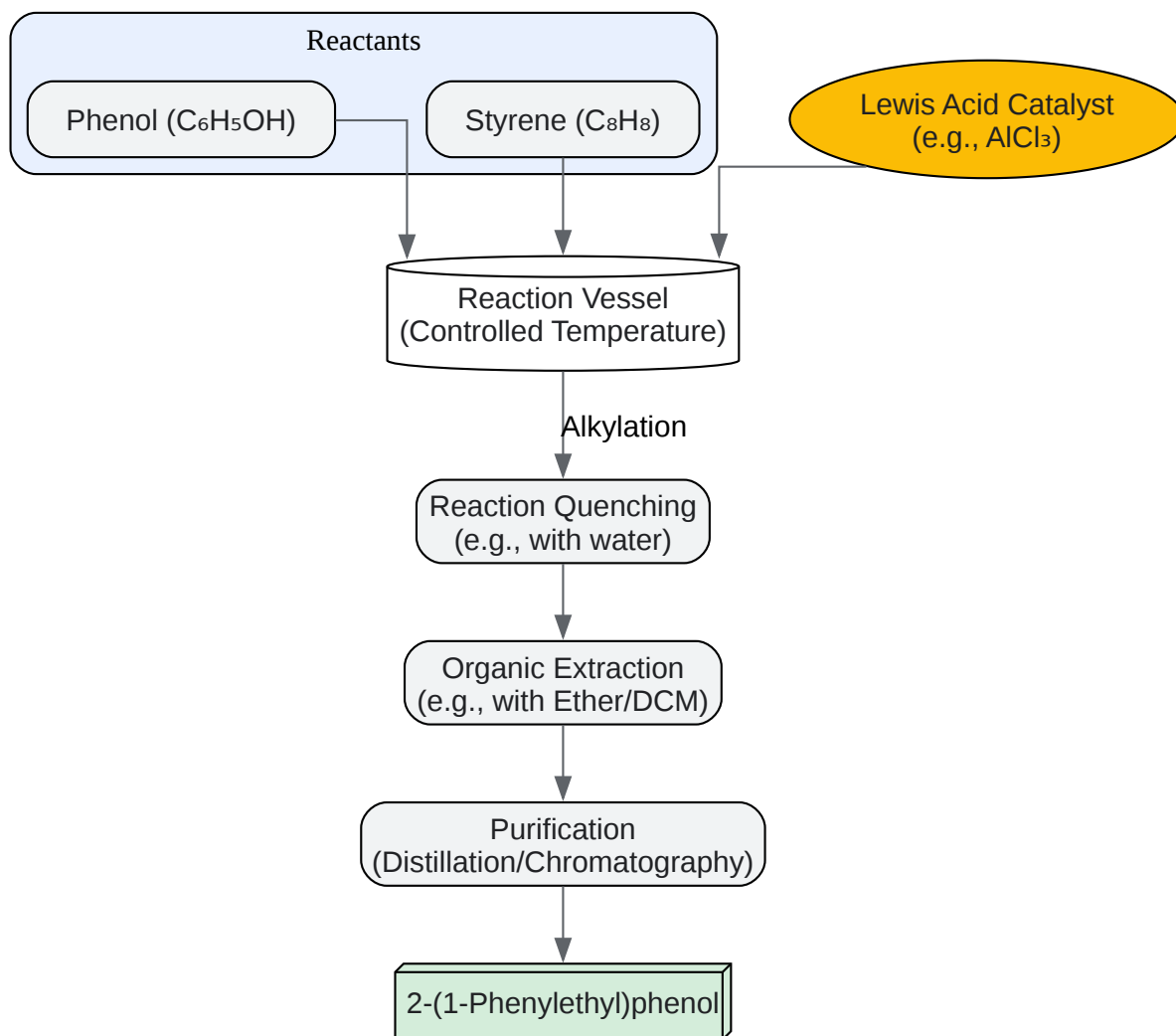
### Friedel-Crafts Alkylation of Phenol with Styrene

This electrophilic aromatic substitution reaction involves the protonation of styrene to form a stable secondary carbocation (1-phenylethyl cation). This electrophile then attacks the electron-rich phenol ring. The ortho-position is favored due to the directing effect of the hydroxyl group and potential stabilization of the transition state.

Causality in Synthesis: The choice of a Lewis acid or Brønsted acid catalyst is critical. Lewis acids like aluminum chloride (AlCl<sub>3</sub>) or iron(III) chloride (FeCl<sub>3</sub>) are effective, as are strong acids like sulfuric acid. The reaction conditions, such as temperature and reactant molar ratio, are optimized to maximize the yield of the desired mono-substituted ortho product and minimize the formation of para-isomers and di-substituted products.[1][7]

## Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of **2-(1-phenylethyl)phenol**.



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*Synthesis workflow for 2-(1-phenylethyl)phenol.*

## Spectroscopic Characterization

The identity and purity of **2-(1-phenylethyl)phenol** are confirmed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. A broad peak in the region of 3200-3600  $\text{cm}^{-1}$  corresponds to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations appear around 3000-3100  $\text{cm}^{-1}$ , and C=C stretching bands for the aromatic rings are observed in the 1450-1600  $\text{cm}^{-1}$  region. [\[2\]](#)[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum provides distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl proton. The integration of these signals confirms the proton count in the molecule. [\[2\]](#)
  - $^{13}\text{C}$  NMR: The carbon spectrum shows unique resonances for each of the 14 carbon atoms, differentiating between the aromatic carbons, the methine carbon, and the methyl carbon.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight ( $m/z$  198). [\[3\]](#) The fragmentation pattern provides further structural confirmation.

## Applications and Research Areas

**2-(1-Phenylethyl)phenol** serves as a versatile intermediate and additive in several fields.

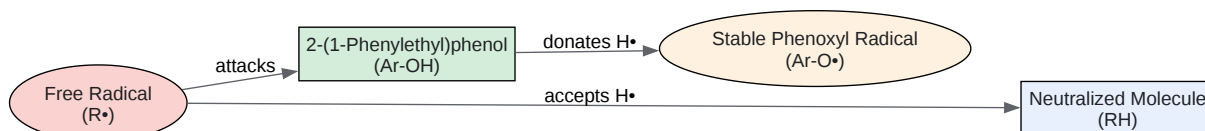
- Polymer Industry: It functions as a stabilizer and antioxidant in the production of polymers like PVC and rubber, preventing degradation caused by heat and oxidation. [\[1\]](#)[\[9\]](#) The bulky phenylethyl group provides steric hindrance, which is a key feature for many hindered phenol antioxidants.
- Pharmaceuticals: It is used as a building block or intermediate in the synthesis of more complex pharmaceutical compounds. [\[1\]](#) Its inherent biological activities make it a scaffold of interest for drug discovery.
- Cosmetics: Due to its antioxidant and potential preservative properties, it is incorporated into cosmetic formulations to enhance product stability and protect the skin from oxidative stress. [\[1\]](#)

## Biological Activities and Mechanism of Action

Research has highlighted several biological activities of **2-(1-phenylethyl)phenol**, primarily stemming from its phenolic structure.

### Antioxidant Properties

The phenolic hydroxyl group is the active center for antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals ( $R^\bullet$ ), thereby terminating radical chain reactions that lead to oxidative damage. This process forms a relatively stable phenoxyl radical, which is resonance-stabilized, making the parent molecule an effective radical scavenger.[1]



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*Mechanism of free radical scavenging by 2-(1-phenylethyl)phenol.*

### Antimicrobial and Anti-inflammatory Activity

Studies have suggested that **2-(1-phenylethyl)phenol** possesses moderate antimicrobial activity against various bacteria and fungi.[1] The lipophilic nature of the molecule allows it to interact with microbial cell membranes, potentially disrupting their integrity and function. Furthermore, preliminary research indicates potential anti-inflammatory effects, which may be linked to its antioxidant properties, as oxidative stress is a key contributor to inflammation.[1] However, the precise mechanisms for these activities require more extensive investigation.

### Safety and Handling

According to safety data, **2-(1-phenylethyl)phenol** is associated with the following hazard statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Codes: P261, P305+P351+P338[5]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

This section provides a standardized, self-validating protocol for assessing the free radical scavenging activity of **2-(1-phenylethyl)phenol** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Materials:

- **2-(1-Phenylethyl)phenol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectroscopic grade)
- Ascorbic acid (positive control)
- 96-well microplate

- Microplate reader

Procedure:

- Preparation of Stock Solutions:
  - Prepare a 1 mM stock solution of **2-(1-phenylethyl)phenol** in methanol.
  - Prepare a 1 mM stock solution of ascorbic acid in methanol.
  - Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
- Assay Protocol:
  - Create a serial dilution of the **2-(1-phenylethyl)phenol** and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5  $\mu\text{M}$ ).
  - In a 96-well plate, add 100  $\mu\text{L}$  of each sample dilution to respective wells.
  - Add 100  $\mu\text{L}$  of the 0.1 mM DPPH solution to each well.
  - For the blank, add 100  $\mu\text{L}$  of methanol and 100  $\mu\text{L}$  of the DPPH solution.
  - For the negative control, add 100  $\mu\text{L}$  of methanol to a well.
- Incubation and Measurement:
  - Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
  - Measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging =  $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] * 100$  Where  $A_{\text{blank}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.



- Plot the % scavenging activity against the concentration of the test compound and the positive control.
- Determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals) from the plot.

Self-Validation: The inclusion of a well-known antioxidant like ascorbic acid as a positive control serves as an internal validation for the assay's performance. The results for the test compound are considered reliable if the positive control exhibits potent scavenging activity consistent with literature values.

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- To cite this document: BenchChem. [2-(1-Phenylethyl)phenol IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821210#2-1-phenylethyl-phenol-iupac-name-and-structure]

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